molecular formula C11H10N2O3 B3284211 methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate CAS No. 78061-29-7

methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No.: B3284211
CAS No.: 78061-29-7
M. Wt: 218.21 g/mol
InChI Key: HRMGCUMSMUHWIX-UHFFFAOYSA-N
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Description

Methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-keto esters. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions, followed by esterification to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield dihydropyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in medicinal chemistry and other applications.

Scientific Research Applications

Methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-acetate
  • Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate is unique due to its specific structural features, which confer distinct biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

methyl 3-oxo-2-phenyl-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-11(15)9-7-10(14)13(12-9)8-5-3-2-4-6-8/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMGCUMSMUHWIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)N(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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